molecular formula C13H18ClNO2 B2723458 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1955561-60-0

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2723458
CAS No.: 1955561-60-0
M. Wt: 255.74
InChI Key: LMIYAFDIBZOKSL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications.

Biological Activity

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride, specifically in its (3S,4S) configuration, is a chiral compound notable for its potential biological activities. This compound features a pyrrolidine structure with a benzyl group and a carboxylic acid functional group, which are crucial for its interactions with biological systems. The hydrochloride form enhances its solubility, making it suitable for various biological studies.

The molecular formula of this compound is C13H17ClN2O2C_{13}H_{17}ClN_2O_2, and it has a molecular weight of approximately 270.74 g/mol. The compound's structure allows for various chemical reactions typical of carboxylic acids and amines, influencing its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial activity.
  • Neuroactive Effects : The pyrrolidine ring structure indicates potential interactions with neurotransmitter systems, which could lead to neuroactive effects.
  • Anti-inflammatory Activity : The presence of the carboxylic acid moiety may contribute to anti-inflammatory effects, as observed in related compounds.

The mechanism of action for this compound involves binding to specific biological targets. Interaction studies have demonstrated its binding affinity to neurotransmitter receptors and enzymes, which is crucial for elucidating its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that the stereochemistry at the 3 and 4 positions of the pyrrolidine ring significantly influences the compound's biological activity. For instance:

Compound Name Structure Features Unique Aspects
(2S,3S)-N-benzyl-2-methylpyrrolidineSimilar pyrrolidine structureDifferent stereochemistry affecting activity
(R)-PhenylalanineContains an amino acid structureDirectly involved in protein synthesis
1-Boc-4-methylpyrrolidineProtective group on nitrogenEnhances stability during synthesis

This table highlights how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study examined the antimicrobial properties of related pyrrolidine derivatives, indicating that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also demonstrate comparable effects.
  • Neuropharmacological Studies : Research has shown that compounds with a pyrrolidine core can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This opens avenues for exploring its potential in treating neurodegenerative disorders or mood disorders.
  • Inflammation Models : In vitro studies using macrophage cell lines demonstrated that related compounds reduced pro-inflammatory cytokine production, indicating potential anti-inflammatory properties for this compound as well.

Properties

IUPAC Name

1-benzyl-4-methylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIYAFDIBZOKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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